![molecular formula C17H22N2O8 B558429 Boc-glu(ome)-onp CAS No. 16947-07-2](/img/structure/B558429.png)
Boc-glu(ome)-onp
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Overview
Description
“Boc-glu(ome)-onp” is a glutamic acid derivative . It is also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves the use of triethylamine in 1,4-dioxane and water at room temperature for 18 hours . The solution is then extracted with MTBE and the aqueous phase is cooled on ice and carefully acidified to pH 3 by slow addition of 10% citric acid solution .Molecular Structure Analysis
The molecular formula of “this compound” is C12H21NO6 . It has a molecular weight of 275.30 .Physical And Chemical Properties Analysis
“this compound” appears as a solid, white to off-white in color . It has a density of 1.2±0.1 g/cm3 . The boiling point is 428.4±40.0 °C at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Peptide Modification
Boc-Glu(ome)-onp could potentially be involved in the synthesis of peptides and proteins, similar to other Boc-protected amino acids. For example, the synthesis of antigenic peptides from Escherichia coli protein fimbriae involves the use of Boc-protected amino acids and demonstrates the importance of such compounds in preparing biologically active peptides with specific sequences (Meldal, 1986). This process highlights the role of this compound in peptide synthesis, where protecting groups are crucial for the stepwise addition of amino acids.
Study of Enzyme Mechanisms
Compounds similar to this compound are used in the study of enzyme mechanisms. For instance, the hydrolysis of amide groups in peptides provides insights into the behavior of enzymes such as proteases and their substrate specificity (Onoprienko, Yelin, & Miroshnikov, 2000). Understanding these mechanisms is fundamental for designing inhibitors and therapeutic agents targeting specific enzymes.
Biomaterials and Tissue Engineering
In the field of biomaterials and tissue engineering, this compound could find applications in the development of materials for medical use. The study of transglutaminases in tissue engineering demonstrates the use of specific inhibitors to modulate enzyme activity for tissue adhesive applications (Zeugolis et al., 2009). This research area may benefit from compounds like this compound for the functionalization of biomaterials and the development of new therapeutic strategies.
Mechanism of Action
Target of Action
Boc-Glu(OMe)-ONp is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used to synthesize proteins in the human body. It plays a crucial role in cellular metabolism and is involved in various biochemical reactions .
Mode of Action
As a derivative of glutamic acid, this compound may interact with the same targets as glutamic acid. It may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
These include protein synthesis, energy production, and neurotransmission .
Future Directions
properties
IUPAC Name |
5-O-methyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O8/c1-17(2,3)27-16(22)18-13(9-10-14(20)25-4)15(21)26-12-7-5-11(6-8-12)19(23)24/h5-8,13H,9-10H2,1-4H3,(H,18,22)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDNYQRWHNTOO-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427061 |
Source
|
Record name | 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16947-07-2 |
Source
|
Record name | 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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